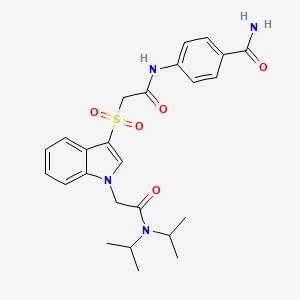

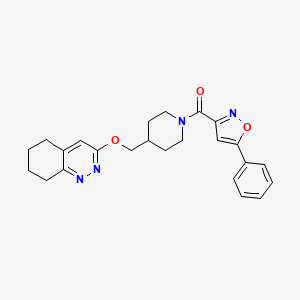

![molecular formula C18H9BrF2N4O2 B2499652 3-[3-(4-溴苯基)-1,2,4-噁二唑-5-基]-1-(3,4-二氟苯基)吡啶-4-酮 CAS No. 1251660-35-1](/img/structure/B2499652.png)

3-[3-(4-溴苯基)-1,2,4-噁二唑-5-基]-1-(3,4-二氟苯基)吡啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Antifeedant Activity of New Oxadiazolyl Pyridazinones

The synthesis of new compounds containing the oxadiazolyl 3(2H)-pyridazinone moiety has been achieved, with a focus on their potential as insect antifeedants. These compounds have been structurally confirmed through various spectroscopic methods and have shown significant activity against the Asiatic corn borer, with some compounds demonstrating over 50% feeding deterrence at certain concentrations .

Synthesis of Isoxazolones and Their Rearrangements

Isoxazolones with a nitropyridine group and various phenyl substituents have been synthesized and shown to rearrange into imidazo[1,2-a]pyridines and indoles upon reaction with triethylamine. The nature of the substituent on the phenyl group influences the rearrangement products, with some leading exclusively to imidazopyridines and others to a mixture of products .

Anti-Avian Influenza Virus Activity of Heterocyclic Compounds

A series of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been synthesized and evaluated for their anti-avian influenza virus activity. The compounds were tested on the H5N1 virus and showed promising antiviral activity, with some compounds exhibiting high effectiveness as determined by EC50, LD50, and plaque reduction assays .

Anticancer, Antiangiogenic, and Antioxidant Agents

A new series of pyridazinone derivatives have been synthesized and assessed for their biological activities, including anticancer, antiangiogenic, and antioxidant properties. The compounds were tested against various human cancer cell lines and screened for their ability to inhibit proangiogenic cytokines. Some compounds showed inhibitory activity comparable to standard drugs and potent antiangiogenic effects against multiple cytokines. Additionally, antioxidant activities were evaluated, with one compound outperforming the standard ascorbic acid in scavenging hydroxyl radicals .

Crystal Structure of Isoxazolopyridazinone

The crystal and molecular structure of a bromoisoxazolopyridazinone compound has been determined, revealing a monoclinic crystal system with specific bond distances and angles. The structure includes hydrogen bonding and close molecular packing, which contribute to the stability of the crystal .

Synthesis and Antimicrobial Activity of Pyridazine Derivatives

Pyridazine derivatives have been synthesized, including the formation of 1,3,4-oxadiazole-2-thione and various other heterocyclic compounds. These compounds have been tested for their antimicrobial activity, with some showing promising results against a range of microbial strains .

Antiviral Agents Based on 1,3,4-Oxadiazoles

A variety of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activity. The compounds were tested against several viruses, with some showing significant activity. The synthesis involved reactions with different reagents to produce a range of heterocyclic compounds, including thiazoles, coumarins, and pyridines .

Molecular Structure, Spectrum, and Thermodynamic Properties

The molecular structure, spectrum, and thermodynamic properties of 2-phenyl-5-(6-pyridazinon-3-yl)-1,3,4-oxadiazoles have been studied theoretically. The analysis included structural optimization and calculation of various spectral and thermodynamic properties, revealing insights into the molecular conformation and behavior at different temperatures .

Synthesis and Structural Characterization of Pyridazine Trioxides

An efficient synthesis method for [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides has been developed, with structural characterization performed through single-crystal X-ray diffraction analysis. The compounds exhibit high crystal density and strong intermolecular interactions, with some representing new high-energy materials .

科学研究应用

1. 1,3,4-Oxadiazole衍生物的治疗潜力

1,3,4-Oxadiazole衍生物与查询化合物具有相似的结构特征,被广泛认可具有广泛的治疗应用。这些化合物与各种酶和受体有效结合,导致各种生物活性。它们在治疗疾病方面表现出巨大潜力,具有抗癌、抗真菌、抗菌、抗炎和其他药用特性。在药物化学中的多样应用突显了这类衍生物在开发新的治疗剂方面的重要性(Verma et al., 2019)。

2. 在传感和材料科学中的作用

1,3,4-Oxadiazole骨架在材料科学中至关重要,特别是在开发化学传感器和光电材料方面。它们具有高的光致发光量子产率、优异的热化学稳定性和潜在的配位位点,使这些分子适用于金属离子传感器。这种应用超越了药理学,展示了氧代唑衍生物在传感和材料科学应用中的多功能性(Sharma et al., 2022)。

3. 抗结核和抗微生物应用

与所询问的化合物相关的氧代唑衍生物的抗结核活性值得注意。这些化合物已被评估其对各种结核分枝杆菌菌株的有效性,显示出在对抗结核病方面的显著潜力。此外,它们对广谱病原体的抗微生物特性突显了这些衍生物在应对传染病中发挥的关键作用(Asif, 2014)。

作用机制

Oxadiazoles

This compound contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Bromophenyl groups

The presence of a bromophenyl group could potentially enhance the lipophilicity of the compound, which might affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Fluorophenyl groups

Fluorine atoms are often added to drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry .

Pyridazinone

Pyridazinone is a class of organic compounds containing a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyridazinone derivatives have been reported to exhibit a variety of biological activities .

属性

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrF2N4O2/c19-11-3-1-10(2-4-11)17-22-18(27-24-17)16-15(26)7-8-25(23-16)12-5-6-13(20)14(21)9-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTULVMBZFLWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrF2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)

![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)

![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)

![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)

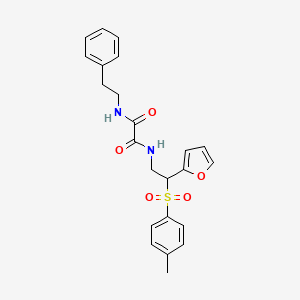

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)